proto-oncogene mbcl-2 alpha protein
Description
Historical Discovery and Identification
The discovery of BCL-2 began with the systematic investigation of chromosomal abnormalities observed in human B-cell malignancies during the early 1980s. The story commenced with Carlo Croce and colleagues' identification of a recurring chromosomal translocation, designated t(14;18), which was frequently observed in follicular lymphoma patients. This translocation involved the juxtaposition of genetic material from chromosome 18 with the immunoglobulin heavy chain gene locus on chromosome 14, creating a novel oncogenic configuration that would revolutionize cancer biology.
The critical breakthrough came when researchers successfully cloned recombinant DNA probes for the areas flanking the breakpoint on chromosome 18 in cells from a patient with acute lymphocytic leukemia of the B-cell type. These probes detected DNA rearrangements in approximately 60 percent of the cases of follicular lymphoma screened, revealing the widespread involvement of this genetic alteration in lymphoid malignancies. The clustering of breakpoints within a short stretch of DNA, approximately 2.1 kilobases in length, suggested the presence of a specific gene that was being disrupted by the translocation process.
The identification and cloning of the novel oncogene, subsequently named BCL-2, represented a paradigm shift in oncogene research. Unlike previously characterized oncogenic proteins such as ABL and c-MYC, which promoted cellular proliferation, BCL-2 operated through a fundamentally different mechanism. The gene was found to code for RNA transcripts 6 kilobases in length in various cell types, and the BCL-2 gene appeared to be interrupted in most cases of follicular lymphomas carrying the t(14;18) chromosomal translocation.
The functional characterization of BCL-2 revealed its unique anti-proliferative yet pro-survival properties. Early studies demonstrated that BCL-2 did not promote cell proliferation but instead inhibited cell death, as originally shown in growth factor dependent hematopoietic progenitor cell lines and in double transgenic mice models. This discovery established BCL-2 as the founding member of a new class of oncogenes that promote cancer development through the inhibition of apoptosis rather than the enhancement of cellular division.
BCL-2 Family Classification and Nomenclature
The BCL-2 family represents a complex network of evolutionarily conserved proteins that share structural homology through specific BCL-2 homology domains, designated BH1, BH2, BH3, and BH4. The family classification system is based on both functional properties and structural domain organization, creating a comprehensive framework for understanding the diverse roles of these proteins in cellular fate determination. A total of 25 genes in the BCL-2 family were identified by 2008, representing the extensive diversification of this critical regulatory system.
The primary classification divides BCL-2 family proteins into three major subfamilies based on their functional roles and domain architecture. The anti-apoptotic proteins, including BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1/A1, contain all four BH domains and function to promote cellular survival by preventing mitochondrial outer membrane permeabilization. These proteins serve as the primary guardians against inappropriate cell death, maintaining cellular viability under stress conditions and during normal physiological processes.
The pro-apoptotic subfamily is further divided into two distinct groups based on their structural characteristics and mechanisms of action. The multi-domain pro-apoptotic proteins, exemplified by BAX, BAK, and BOK, contain BH1, BH2, and BH3 domains but lack the BH4 domain found in anti-apoptotic family members. These proteins function as the primary executioners of apoptosis, forming pores in mitochondrial membranes when activated by appropriate death signals.
| Protein Subfamily | Representative Members | BH Domains Present | Primary Function | Cellular Localization |
|---|---|---|---|---|
| Anti-apoptotic | BCL-2, BCL-XL, MCL-1 | BH1, BH2, BH3, BH4 | Survival promotion | Mitochondria, ER |
| Pro-apoptotic (Multi-domain) | BAX, BAK, BOK | BH1, BH2, BH3 | Membrane permeabilization | Cytoplasm/Mitochondria |
| Pro-apoptotic (BH3-only) | BAD, BID, BIM, PUMA | BH3 only | Death signal integration | Various compartments |
The third subfamily comprises the BH3-only proteins, which include BAD, BID, BIK, BIM, BMF, HRK, NOXA, and PUMA. These proteins contain only the BH3 domain and function as sensors of cellular stress and damage, transmitting death signals to the multi-domain pro-apoptotic proteins. The BH3-only proteins are further subdivided into activator and sensitizer proteins based on their ability to directly activate BAX and BAK or to neutralize anti-apoptotic proteins.
The nomenclature system for BCL-2 family proteins reflects their discovery history and functional characteristics. The original BCL designation derived from "B-cell lymphoma," acknowledging the lymphoid origin of the founding family member. Subsequent family members received names that often reflect their functional properties, such as "BCL-2-associated X protein" for BAX or their relationship to apoptosis, such as "BCL-2 interacting domain death agonist" for BID. This systematic nomenclature has facilitated clear communication within the scientific community and enabled precise identification of specific family members in research publications.
Evolutionary Conservation and Significance
The evolutionary conservation of BCL-2 family proteins represents one of the most remarkable aspects of this protein family, demonstrating their fundamental importance in multicellular life. BCL-2 family members regulate apoptosis across mammals, reptiles, amphibians, fish, and other phyla of metazoan life, with notable exceptions including nematodes and insects. This widespread distribution across diverse species indicates that the basic mechanisms of BCL-2-regulated apoptosis emerged early in metazoan evolution and have been maintained through hundreds of millions of years of evolutionary pressure.
Evolutionary analysis reveals that BCL-2 genes predate the cnidarian-bilaterian split and have been identified in porifera, placozoans, and cnidarians, but not in ctenophores and some nematodes. The BCL-2 family is composed of two evolutionarily distinct groups: proteins with an α-helical BCL-2 fold that have been identified in porifera, placozoans, cnidarians, and almost all higher bilaterians, and the BH3-only group with less well-defined structures found in cnidarians and most bilaterians, but not porifera or placozoans.
The structural conservation of BCL-2-fold proteins across evolutionary time demonstrates remarkable stability in their three-dimensional architecture. The highly conserved α-helical structure forms a hydrophobic BH3 domain-binding groove that acts as a receptor for BH3 domains of other family members. This structural conservation supports the fundamental importance of protein-protein interactions within the BCL-2 family for proper regulation of apoptosis across diverse species.
| Evolutionary Group | BCL-2 Fold Proteins | BH3-only Proteins | Estimated Origin | Key Characteristics |
|---|---|---|---|---|
| Porifera | Present | Absent | >600 million years ago | Basic apoptosis regulation |
| Placozoans | Present | Absent | >600 million years ago | Primitive multicellular control |
| Cnidarians | Present | Present | ~550 million years ago | Tissue-level organization |
| Bilaterians | Present | Present | ~540 million years ago | Complex organ systems |
Interestingly, some metazoans have undergone evolutionary gene loss of BCL-2 family members, providing insights into the essential nature of apoptosis regulation. The urochordate Oikopleura dioica has lost all BCL-2 family members, indicating that BCL-2-regulated apoptosis is not an absolute requirement in all metazoans. This gene loss is mirrored in recent experimental studies in mice, where deletion of multiple BCL-2 family members can be tolerated under specific conditions, suggesting functional redundancy and alternative apoptosis pathways.
The evolutionary conservation extends beyond structural features to include functional relationships between family members. Sequence analysis suggests that at least some BCL-2 proteins lack the ability to bind BH3-only antagonists and therefore potentially have other non-apoptotic functions. These findings indicate that BCL-2 family proteins may have evolved additional roles beyond apoptosis regulation, including functions in cellular metabolism, autophagy, and other fundamental cellular processes.
The molecular structure and function of BCL-2 family proteins, as well as their protein dynamics, are highly conserved over hundreds of millions of years in tissue-forming life forms. This conservation emphasizes the critical importance of precise apoptosis regulation for multicellular organisms and highlights the sophisticated evolutionary refinement of these regulatory mechanisms. The study of evolutionary relationships between BCL-2 proteins continues to provide insights into their diverse functions and may clarify functional relationships that enhance our understanding of their roles in both normal physiology and disease states.
Properties
CAS No. |
114100-41-3 |
|---|---|
Molecular Formula |
C12H20O |
Synonyms |
proto-oncogene mbcl-2 alpha protein |
Origin of Product |
United States |
Scientific Research Applications
Apoptosis Regulation
The primary application of mbcl-2 alpha protein is its involvement in apoptosis regulation. High levels of this protein confer resistance to apoptotic signals, making it a significant factor in cancer development. Research demonstrates that increased expression of mbcl-2 alpha leads to enhanced survival of lymphoid cells under stress conditions, such as exposure to chemotherapeutic agents .
Biomarker for Lymphomas
The presence of mbcl-2 alpha protein serves as a biomarker for certain types of lymphomas, particularly those associated with the t(14;18) chromosomal translocation. In these cases, elevated levels of Bcl-2 protein correlate with poor prognosis and resistance to treatment .
Targeted Therapies
Given its role in promoting cell survival, targeting mbcl-2 alpha protein presents a promising strategy for cancer therapies. Inhibitors that specifically block Bcl-2 function are under investigation and have shown potential in preclinical studies to enhance the effectiveness of existing chemotherapy regimens .
Gene Therapy Approaches
Gene therapy strategies aiming to downregulate the expression of mbcl-2 alpha have been explored as a means to restore apoptotic pathways in cancer cells. By re-establishing normal apoptotic signaling, these approaches could potentially lead to improved outcomes in patients with Bcl-2 overexpressing tumors.
Case Studies and Research Findings
Chemical Reactions Analysis
Biochemical Interactions
The primary biochemical reactions involving mbcl-2 alpha protein include:
-
Binding Interactions : Mbcl-2 alpha interacts with both pro-apoptotic and anti-apoptotic proteins, influencing cellular fate. For instance, it can bind to Bax, a pro-apoptotic member of the Bcl-2 family, preventing its apoptotic function.
-
Homodimerization : While Bcl-2 has been shown to prevent its own homodimerization, it can form heterodimers with other Bcl-2 family members, which is critical for its anti-apoptotic function .
Mechanisms of Action
Mbcl-2 alpha functions primarily through the following mechanisms:
-
Inhibition of Apoptosis : Overexpression of mbcl-2 alpha leads to resistance against various apoptotic stimuli, including tumor necrosis factor-alpha (TNF-α) and growth factor withdrawal.
-
Regulation of NF-kB Pathway : Mbcl-2 alpha has been shown to inhibit NF-kB activation, a key transcription factor involved in inflammation and cell survival. This inhibition occurs upstream of IκBα degradation, stabilizing IκBα and preventing it from being degraded .
Experimental Findings
Research has demonstrated that the expression of mbcl-2 alpha in endothelial cells significantly protects them from TNF-mediated apoptosis. In experiments where bovine aortic endothelial cells (BAEC) were transfected with mbcl-2 alpha, there was a marked increase in cell survival when treated with TNF compared to control groups .
Experimental Results Table
| Treatment Condition | Cell Survival (%) | Control Survival (%) | Reference |
|---|---|---|---|
| TNF + mbcl-2 alpha | 52 ± 2 | 3 ± 1 | |
| LPS + mbcl-2 alpha | 50 ± 4 | 5 ± 1 |
Comparison with Similar Compounds
Key Findings :
- Bcl-2 and Bax exhibit opposing roles in apoptosis but interact directly. For example, Bcl-2 recruits Bax to mitochondria to block its pro-apoptotic activity .
- Unlike Bax, which multimerizes in vitro (e.g., ~21 kDa monomers forming higher-order complexes), Bcl-2 remains a single ~26–27 kDa monomer under similar conditions .
2.2. Bcl-2 vs. Bcl-xL
| Property | Bcl-2 Alpha Protein | Bcl-xL Protein |
|---|---|---|
| Oligomerization | Monomeric | Monomeric or transient dimers |
| Expression | Broad (lymphoid, epithelial cells) | Ubiquitous |
| Functional Overlap | Overlaps in anti-apoptotic function | Broader role in mitochondrial integrity |
| Therapeutic Targeting | Venetoclax (BCL-2 inhibitor) | A-1331852 (Bcl-xL inhibitor) |
Key Findings :
- Both proteins inhibit apoptosis by sequestering BH3-only proteins (e.g., BIM, BID). However, Bcl-xL shows stronger binding to certain BH3 motifs .
- Bcl-2’s monomeric nature is shared with Bcl-xL, though Bcl-xL may form transient dimers under specific conditions .
2.3. Bcl-2 vs. MDM2 Proto-Oncogene
Key Findings :
- Unlike Bcl-2, MDM2 promotes cancer by degrading tumor suppressor p53. However, both are overexpressed in malignancies and classified as "driver" genes in network analyses .
- MDM2’s centrality in cancer pathways (e.g., high betweenness/degree centrality) contrasts with Bcl-2’s more specialized role in apoptosis .
2.4. Bcl-2 vs. EGFR (Epidermal Growth Factor Receptor)
| Property | Bcl-2 Alpha Protein | EGFR |
|---|---|---|
| Class | Anti-apoptotic protein | Receptor tyrosine kinase |
| Activation | Constitutively active | Ligand-dependent (e.g., EGF, TGF-α) |
| Cancer Role | Inhibits apoptosis | Promotes proliferation, metastasis |
| Therapeutic Target | Small-molecule inhibitors (e.g., Venetoclax) | TKIs (e.g., Erlotinib), monoclonal antibodies |
Key Findings :
- EGFR’s role in proliferation vs. Bcl-2’s anti-apoptotic function highlights divergent oncogenic mechanisms. Both are top-ranked "driver" genes in network centrality analyses .
Structural and Functional Distinctions
- Monomeric vs. Multimeric States: Bcl-2’s monomeric structure is unique among apoptosis regulators. For example, Bax multimerization is essential for mitochondrial pore formation, while Bcl-2 relies on heterodimerization (e.g., with Bax) for function .
- BH Domain Utilization : Bcl-2 requires BH1 and BH2 domains for anti-apoptotic activity, whereas BH3-only proteins (e.g., BID, BIM) initiate apoptosis by disrupting Bcl-2/Bax interactions .
Research Implications and Unresolved Questions
- Therapeutic Targeting: Bcl-2’s monomeric nature complicates drug design, as inhibitors like Venetoclax must disrupt heterodimers without inducing unintended oligomerization .
- Contradictory Evidence: Early studies suggested Bcl-2 homodimerization, but later work using advanced immunoprecipitation and fluorescence techniques refuted this .
- Comparative Networks : Bcl-2 ranks lower in network centrality (e.g., betweenness, degree) compared to MDM2 or EGFR, suggesting a more niche role in cancer pathways .
Preparation Methods
Escherichia coli-Based Expression
Strain Selection : BL21(DE3) E. coli strains are optimal due to robust T7 RNA polymerase activity. Transformation with the pET-TolAIII-mbcl-2α construct followed by induction with 0.5 mM IPTG at OD600 ≈ 0.6 yields soluble fusion protein.
Culture Conditions :
-
Medium: LB or Terrific Broth supplemented with 50 µg/ml kanamycin
-
Temperature: 18°C post-induction for 16–20 hours to minimize inclusion body formation.
Solubility Enhancement :
-
Co-expression with molecular chaperones (GroEL/ES) or 0.5% Triton X-100 in lysis buffer improves solubility.
Purification and Refinement Techniques
Affinity Chromatography
Post-lysis (via sonication in 50 mM Tris-HCl, 300 mM NaCl, pH 8.0), the TolAIII-mbcl-2α fusion protein is purified using Ni-NTA agarose.
Buffer Composition :
| Step | Buffer | Components |
|---|---|---|
| Binding | Lysis Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0 |
| Wash | Wash Buffer | 50 mM Tris-HCl, 300 mM NaCl, 30 mM imidazole, pH 8.0 |
| Elution | Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0 |
Tag Removal and Final Purification
Thrombin cleavage (5 U/mg protein, 4°C, 16 h) releases mbcl-2α from TolAIII. Subsequent size-exclusion chromatography (Superdex 75, GE Healthcare) in 20 mM HEPES, 150 mM NaCl, pH 7.4, removes contaminants, yielding >95% pure protein (6–12 mg/L culture).
Analytical Validation and Functional Assays
Structural Characterization
Circular Dichroism (CD) Spectroscopy : Far-UV CD spectra (190–260 nm) confirm α-helical content (~55%), consistent with native Bcl-2 family proteins.
Western Blotting : Anti-Bcl-2 monoclonal antibodies (e.g., Clone 100, Bio-Rad MCA1550) verify identity and purity.
Functional Assays
Cytochrome c Release Assay :
-
Incubation of purified mbcl-2α with isolated mitochondria and pro-apoptotic Bax protein inhibits cytochrome c release, confirming anti-apoptotic activity.
Ligand Binding :
Challenges and Troubleshooting
Q & A
Q. What experimental approaches are used to determine the oligomeric state of Bcl-2 alpha protein in cellular environments?
To assess the oligomeric state of Bcl-2, researchers employ a combination of biochemical and biophysical methods:
- Immunoprecipitation (IP) and Western blotting : Co-expression of differentially tagged Bcl-2 variants (e.g., Flag-tagged and untagged) in cell lines, followed by IP with anti-Flag antibodies. Detection of co-precipitated untagged Bcl-2 via Western blot using species-specific antibodies (e.g., α-mBcl-2/27-6) confirms or excludes homodimer formation .
- Size-exclusion chromatography (FPLC) : Recombinant Bcl-2 purified under detergent conditions (e.g., 0.05% LDAO) is analyzed via Superose 12 columns. Monomeric behavior is confirmed by elution profiles matching the protein’s predicted molecular weight (~26–27 kDa) .
- Apoptotic stress assays : Cells treated with stressors (e.g., serum deprivation, proteasome inhibitors) are analyzed to test whether dimerization occurs under functional conditions .
Q. How can researchers validate Bcl-2’s interaction with pro-apoptotic proteins like Bax?
- Co-immunoprecipitation (Co-IP) : Co-express Bcl-2 and Bax in models like HEK293 cells, followed by IP using isoform-specific antibodies (e.g., α-hBcl-2/100 for human Bcl-2). Detect Bax in precipitates via Western blot .
- Functional complementation assays : Use Bax/Bcl-2 knockout cell lines to test rescue of apoptotic phenotypes upon exogenous expression, ensuring specificity of interactions .
- Crosslinking agents : Treat cells with chemical crosslinkers (e.g., DSS) to stabilize transient interactions before IP, enhancing detection sensitivity .
Advanced Research Questions
Q. How to resolve contradictions in studies reporting Bcl-2 homodimerization versus monomeric behavior?
Discrepancies may arise from methodological differences:
- Detergent conditions : Use mild detergents (e.g., LDAO) during purification to avoid disrupting weak interactions, as Triton X-100 may artificially prevent dimerization .
- Tagging artifacts : Compare tagged and untagged Bcl-2 variants in parallel experiments to rule out steric hindrance from epitope tags .
- Stress-specific dimerization : Test dimerization under diverse apoptotic stimuli (e.g., UV radiation, chemotherapeutics) to identify context-dependent behaviors .
Q. What strategies are recommended for studying Bcl-2’s functional interplay with non-coding RNAs (ncRNAs) in cancer?
- RIP-Seq (RNA Immunoprecipitation Sequencing) : Use anti-Bcl-2 antibodies to pull down RNA-protein complexes, followed by sequencing to identify bound ncRNAs .
- CRISPR-based knockdown : Delete candidate ncRNAs in Bcl-2-overexpressing cancer models and assess apoptotic resistance via flow cytometry or caspase-3 activation assays .
- Functional rescue experiments : Reintroduce ncRNAs in knockdown models to confirm their role in modulating Bcl-2 activity .
Q. How to ensure reproducibility in Bcl-2 interaction studies across different model systems?
- Standardized reporting : Adhere to NIH guidelines for preclinical research, including detailed descriptions of cell lines, apoptosis induction protocols, and statistical methods .
- Orthogonal validation : Combine IP with proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) to confirm interactions .
- Cross-species controls : Test interactions in multiple species (e.g., murine vs. human Bcl-2) to rule out species-specific artifacts .
Methodological Challenges & Solutions
Q. What are the limitations of current structural studies on Bcl-2, and how can they be addressed?
- Membrane-associated conformation : Bcl-2’s localization to mitochondrial membranes complicates crystallization. Use nanodisc-embedded Bcl-2 for cryo-EM studies to preserve native conformation .
- Dynamic monomer-dimer equilibrium : Employ single-molecule fluorescence techniques (e.g., smFRET) to detect rare dimerization events in live cells .
Q. How to integrate Bcl-2 into protein interaction networks for systems-level cancer biology?
- Network centrality metrics : Use tools like betweenness and eigenvector centrality (e.g., from Table 2 in ) to identify Bcl-2’s regulatory hubs in apoptosis networks .
- Machine learning models : Train algorithms on multi-omics datasets (e.g., TCGA) to predict Bcl-2’s co-regulated pathways in specific cancer subtypes .
Data Interpretation & Reporting
Q. How should researchers address variability in Bcl-2 expression levels across experimental models?
- Normalization protocols : Use housekeeping proteins (e.g., GAPDH) for Western blot quantification and single-cell RNA-seq to account for heterogeneity .
- Dose-response assays : Titrate Bcl-2 expression vectors to mimic physiological levels, avoiding overexpression artifacts .
Q. What statistical frameworks are recommended for analyzing Bcl-2’s anti-apoptotic effects?
- Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to correlate Bcl-2 expression with patient outcomes in clinical datasets .
- Multivariate regression : Control for confounding variables (e.g., tumor stage, treatment history) when assessing Bcl-2’s prognostic value .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
